2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the ethoxy and phenoxy groups through etherification reactions. The butan-2-yl group is then added via alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent or a biochemical tool.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structure suggests potential activity as a drug candidate, particularly in areas such as anti-inflammatory or anticancer therapy.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives with different substituents. These compounds share a common core structure but differ in the functional groups attached to the core.
Uniqueness
The uniqueness of 2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H34N2O4S |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
2-[4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C30H34N2O4S/c1-4-19(3)20-10-13-22(14-11-20)35-16-17-36-24-15-12-21(18-25(24)34-5-2)28-31-29(33)27-23-8-6-7-9-26(23)37-30(27)32-28/h10-15,18-19H,4-9,16-17H2,1-3H3,(H,31,32,33) |
InChI Key |
JBEXQKGGQGRXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3)OCC |
Origin of Product |
United States |
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